2,6-Diethyl-4-nitrobenzonitrile
Description
2,6-Diethyl-4-nitrobenzonitrile is a substituted benzonitrile derivative characterized by two ethyl groups at the 2- and 6-positions of the benzene ring, a nitro group at the 4-position, and a nitrile group at the 1-position. This compound belongs to the family of aromatic nitriles, which are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their electron-withdrawing substituents and structural versatility.
Properties
CAS No. |
104216-34-4 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2,6-diethyl-4-nitrobenzonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-3-8-5-10(13(14)15)6-9(4-2)11(8)7-12/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZFACGVALULRIQT-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC(=C1C#N)CC)[N+](=O)[O-] |
Canonical SMILES |
CCC1=CC(=CC(=C1C#N)CC)[N+](=O)[O-] |
Synonyms |
BENZONITRILE, 2,6-DIETHYL-4-NITRO- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The ethyl groups in this compound introduce greater steric hindrance compared to the methyl groups in its dimethyl analog. This may reduce reactivity in substitution reactions or influence crystal packing .
- Electronic Effects : The nitro and nitrile groups in both analogs act as strong electron-withdrawing groups, polarizing the aromatic ring. However, the dichloropyrimidinyl group in the third compound introduces additional electron-deficient character and halogen-based reactivity .
2,6-Dimethyl-4-nitrobenzonitrile
- Synthesis : Typically synthesized via nitration of 2,6-dimethylbenzonitrile or Friedel-Crafts alkylation followed by nitration. Methyl groups direct nitro substitution to the para position relative to the nitrile group .
- Applications : Used as an intermediate in dyes and agrochemicals due to its stability and electronic properties.
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile
This compound
- Hypothetical Synthesis : Likely requires ethylation of 4-nitrobenzonitrile precursors. Ethyl groups may complicate regioselectivity during nitration compared to methyl analogs.
Notes
Data Limitations : Direct experimental data on this compound are scarce; comparisons rely on structural analogs and substituent-effect principles.
Synthetic Challenges : Ethyl groups may necessitate harsher reaction conditions compared to methyl analogs, increasing byproduct formation.
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